molecular formula C15H9NO4 B2937337 3-(2-nitrophenyl)-2H-chromen-2-one CAS No. 107623-76-7

3-(2-nitrophenyl)-2H-chromen-2-one

Cat. No.: B2937337
CAS No.: 107623-76-7
M. Wt: 267.24
InChI Key: BNVJQYFDONFUQQ-UHFFFAOYSA-N
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Description

3-(2-nitrophenyl)-2H-chromen-2-one is a chemical compound that belongs to the class of chromenones, which are known for their diverse biological activities This compound features a chromenone core with a nitrophenyl substituent at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-nitrophenyl)-2H-chromen-2-one typically involves the condensation of 2-nitrobenzaldehyde with a suitable chromenone precursor. One common method is the Perkin reaction, where 2-nitrobenzaldehyde reacts with acetic anhydride in the presence of a base such as sodium acetate to form the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

3-(2-nitrophenyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation: The chromenone core can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate in acidic or basic medium, or chromium trioxide in acetic acid.

Major Products Formed

    Reduction: 3-(2-aminophenyl)-2H-chromen-2-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Quinone derivatives of the chromenone core.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and anticancer properties. It has shown activity against certain bacterial strains and cancer cell lines.

    Medicine: Potential therapeutic agent due to its anti-inflammatory and anticancer activities. It is being explored for the development of new drugs.

    Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The biological activity of 3-(2-nitrophenyl)-2H-chromen-2-one is primarily attributed to its ability to interact with various molecular targets and pathways. For instance, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerases or kinases. The compound may also induce apoptosis in cancer cells through the generation of reactive oxygen species and the activation of caspases.

Comparison with Similar Compounds

Similar Compounds

    3-(4-nitrophenyl)-2H-chromen-2-one: Similar structure but with the nitro group at the fourth position.

    3-(2-aminophenyl)-2H-chromen-2-one: Reduction product of 3-(2-nitrophenyl)-2H-chromen-2-one.

    3-(2-hydroxyphenyl)-2H-chromen-2-one: Hydroxylated derivative with different biological activities.

Uniqueness

This compound is unique due to the presence of the nitro group at the ortho position, which significantly influences its chemical reactivity and biological activity. The ortho-nitro group can participate in intramolecular interactions, affecting the compound’s overall stability and reactivity compared to its para or meta counterparts.

Properties

IUPAC Name

3-(2-nitrophenyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO4/c17-15-12(9-10-5-1-4-8-14(10)20-15)11-6-2-3-7-13(11)16(18)19/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVJQYFDONFUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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